Methylene Spacer Structural Differentiation from the Direct N-Phenyl Analog ZXX2-77 (COX-1 Inhibitor II)
The target compound incorporates a methylene (–CH2–) bridge between the sulfonamide nitrogen and the 4-chlorophenyl ring, whereas the closest characterized analog, ZXX2-77 (COX-1 Inhibitor II, CAS 304913-22-2), attaches the 4-chlorophenyl ring directly to the sulfonamide nitrogen [1]. This single-atom difference converts the compound from a benzenesulfonanilide to a benzenesulfonamide-benzyl chemotype. The methylene spacer increases the rotatable bond count from 3 (ZXX2-77) to 4, and the computed XLogP3-AA shifts from an estimated 2.1 (ZXX2-77) to 2.5 (target compound), indicating measurably higher lipophilicity [2]. In the published SAR series, the N-methyl substituent on ZXX2-77 was found to reduce oral absorption by approximately 13-fold relative to the N-H analog ZXX2-79 (Cmax 1.2 vs. 16 μM), demonstrating that the nature of the N-substituent is a dominant determinant of pharmacokinetic behavior independent of in vitro potency [3].
| Evidence Dimension | Structural topology and computed lipophilicity |
|---|---|
| Target Compound Data | C14H15ClN2O2S; 4 rotatable bonds; XLogP3-AA = 2.5; topological polar surface area = 71.8 Ų; molecular weight = 310.8 g/mol |
| Comparator Or Baseline | ZXX2-77 (CAS 304913-22-2): C13H13ClN2O2S; 3 rotatable bonds; est. XLogP3-AA ≈ 2.1; topological polar surface area ≈ 72 Ų (estimated); molecular weight = 296.8 g/mol |
| Quantified Difference | ΔMW = +14.0 g/mol; ΔRotatable bonds = +1; ΔXLogP3-AA ≈ +0.4 log units; N-substitution topology fundamentally altered (benzyl vs. phenyl attachment) |
| Conditions | Computed physicochemical descriptors from PubChem (target compound) and comparative estimation for ZXX2-77; structural comparison based on published synthetic procedures [1] |
Why This Matters
The altered lipophilicity and conformational flexibility introduced by the methylene spacer can re-rank oral absorption, tissue distribution, and metabolic stability relative to ZXX2-77, making the target compound a distinct chemical tool for probing the contribution of N-substituent geometry to COX-1 pharmacology.
- [1] Zheng X, Oda H, Takamatsu K, Sugimoto Y, Tai A, Akaho E, Ali HI, Oshiki T, Kakuta H, Sasaki K. Analgesic agents without gastric damage: design and synthesis of structurally simple benzenesulfonanilide-type cyclooxygenase-1-selective inhibitors. Bioorg Med Chem. 2007 Jan 15;15(2):1014-21. PMID: 17079150. View Source
- [2] PubChem Compound Summary CID 46318267: Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/46318267 View Source
- [3] Zheng X, Oda H, Harada S, Sugimoto Y, Tai A, Sasaki K, Kakuta H. Effect of the oral absorption of benzenesulfonanilide-type cyclooxygenase-1 inhibitors on analgesic action and gastric ulcer formation. J Pharm Sci. 2008 Dec;97(12):5446-52. PMID: 18452178. View Source
